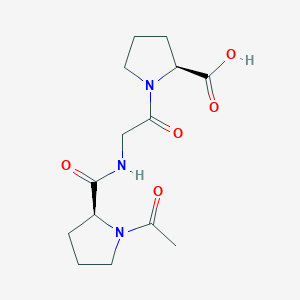

Ac-Pro-Gly-Pro-OH

概要

説明

Ac-Pro-Gly-Pro-OH, also known as acetylated proline-glycine-proline, is an acetyl-modified tripeptide compound. It is an endogenous degradation product of extracellular collagen and acts as a CXCR2 agonist. This compound exhibits bactericidal and anti-inflammatory activities, inhibits apoptosis of immune cells, and suppresses the production of pro-inflammatory cytokines .

準備方法

Synthetic Routes and Reaction Conditions

Ac-Pro-Gly-Pro-OH can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The acetylation of the N-terminus is achieved using acetic anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process includes deprotection and cleavage steps, followed by purification using high-performance liquid chromatography (HPLC) .

化学反応の分析

Types of Reactions

Ac-Pro-Gly-Pro-OH undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Substitution reactions can introduce different functional groups to the peptide, potentially enhancing its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction can lead to the formation of thiols .

科学的研究の応用

Biochemical Research

Enzyme Kinetics and Specificity

Ac-Pro-Gly-Pro-OH serves as a model substrate for studying enzyme kinetics and specificity. Its unique sequence allows researchers to investigate the interactions between enzymes and substrates, particularly in the context of matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling. The peptide's structure facilitates the understanding of enzyme mechanisms and substrate recognition patterns.

Protein-Protein Interactions

This compound is utilized in studies focused on protein-protein interactions. By acting as a substrate in various biochemical assays, this compound helps elucidate cellular signaling pathways and the dynamics of protein complexes. Its role in such interactions is critical for understanding cellular functions and disease mechanisms.

Medical Applications

Therapeutic Development

this compound is being explored for its potential in developing therapeutic agents targeting MMPs. Given that MMPs are involved in numerous pathological conditions, including cancer metastasis and tissue fibrosis, this peptide could play a role in designing inhibitors that modulate MMP activity, thereby offering new avenues for treatment .

Diagnostic Assays

The compound's specificity for certain enzymes makes it suitable for use in diagnostic assays. By incorporating this compound into assay designs, researchers can quantify enzyme activity related to various diseases, enhancing diagnostic accuracy and facilitating early detection of conditions influenced by MMP activity.

Industrial Applications

Biomaterials Production

In the industrial sector, this compound is used in the production of biomaterials. Its biochemical properties allow it to be integrated into materials designed for tissue engineering and regenerative medicine. This application leverages the peptide's ability to interact with biological systems, promoting cell adhesion and proliferation.

Quality Control Standards

The compound also serves as a standard in quality control processes within biochemical laboratories. Its consistent performance as a substrate ensures reliable results in enzyme assays and other experimental setups, thereby maintaining the integrity of research outcomes.

Case Study 1: Enzyme Activity Monitoring

A study utilized this compound to monitor MMP activity in fibroblast cultures. The results demonstrated that variations in peptide concentration directly correlated with changes in enzymatic activity, providing insights into fibroblast behavior during wound healing processes.

Case Study 2: Therapeutic Agent Development

Research focusing on this compound led to the development of a novel MMP inhibitor that showed promise in preclinical models of cancer metastasis. The inhibitor exhibited significant efficacy in reducing tumor invasiveness by modulating MMP activity.

作用機序

Ac-Pro-Gly-Pro-OH exerts its effects by acting as a CXCR2 agonist. It binds to the CXCR2 receptor, triggering a signaling cascade that leads to the production of type 1 cytokines (IFN-γ and IL-12) and inhibition of pro-inflammatory cytokines. This mechanism helps reduce lung inflammation and immune cell apoptosis .

類似化合物との比較

Similar Compounds

Pro-Gly-Pro-OH: A non-acetylated version of Ac-Pro-Gly-Pro-OH, which also acts as a CXCR2 agonist but may have different biological activities.

Ac-Pro-Gly-Pro-NH2: An amide-modified version with potentially different stability and activity profiles

Uniqueness

This compound is unique due to its acetylation, which enhances its stability and biological activity compared to non-acetylated versions. This modification allows it to exhibit stronger bactericidal and anti-inflammatory effects, making it a valuable compound for research and potential therapeutic applications .

生物活性

Overview

Ac-Pro-Gly-Pro-OH, also known as acetylated proline-glycine-proline, is a tripeptide that has garnered significant attention in biomedical research due to its diverse biological activities. This compound acts primarily as a CXCR2 agonist , influencing various immune responses and exhibiting potential therapeutic effects in inflammatory conditions. Its structure, which includes an acetyl group attached to the proline residue, enhances its bioactivity compared to its non-acetylated counterparts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N₃O₅ |

| Molecular Weight | 311.33 g/mol |

| CAS Number | 292171-04-1 |

| Structure | This compound Structure |

This compound exerts its biological effects by interacting with the CXCR2 receptor , a chemokine receptor involved in the regulation of immune responses. Upon binding, it triggers a signaling cascade that leads to:

- Enhanced production of type 1 cytokines : Specifically, it increases levels of interferon-gamma (IFN-γ) and interleukin-12 (IL-12).

- Inhibition of pro-inflammatory cytokines : This action helps mitigate excessive inflammation, particularly in lung tissues.

- Reduction of immune cell apoptosis : By preventing apoptosis, this compound supports the survival of immune cells during inflammatory responses.

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, particularly in models of lung inflammation. It reduces the production of pro-inflammatory cytokines and enhances protective cytokines, making it a candidate for treating conditions like sepsis and other inflammatory diseases .

2. Bactericidal Activity

Research indicates that this compound exhibits bactericidal activity against various pathogens. This property is crucial for its potential application in developing new antimicrobial therapies .

3. Role in Extracellular Matrix Degradation

As an endogenous degradation product of extracellular collagen, this compound plays a role in modulating the extracellular matrix (ECM), which is vital for tissue repair and regeneration processes .

Case Study 1: Inhibition of Lung Inflammation

A study investigating the effects of this compound on lung inflammation found that administration of this peptide significantly reduced markers of inflammation and improved lung function in animal models subjected to inflammatory stimuli. The mechanism was attributed to its ability to enhance type 1 cytokine production while inhibiting pro-inflammatory mediators .

Case Study 2: Antimicrobial Properties

In vitro assays have shown that this compound possesses bactericidal activity against several bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, suggesting its potential utility as an antimicrobial agent .

特性

IUPAC Name |

(2S)-1-[2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9(18)16-6-2-4-10(16)13(20)15-8-12(19)17-7-3-5-11(17)14(21)22/h10-11H,2-8H2,1H3,(H,15,20)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBMVIVQPLOJGL-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Ac-Pro-Gly-Pro-OH influence its activity as a neutrophil chemoattractant?

A1: The research primarily focuses on characterizing the solution structure of this compound and doesn't directly investigate its interaction with target receptors or downstream signaling pathways. The study reveals that this compound exists as a mixture of four isomers in solution due to cis/trans isomerization around the proline residues []. The trans-trans isomer was found to be the most dominant in aqueous solution []. While this study doesn't establish a structure-activity relationship, understanding the conformational preferences of this compound provides a foundation for future research into how its structure influences binding to neutrophil chemoattractant receptors and subsequent downstream effects.

Q2: What are the dominant conformations of this compound in solution?

A2: NMR studies, including nuclear Overhauser effect (NOE) measurements, revealed that this compound predominantly adopts extended conformations in solution with limited hydrogen bonding []. This information, combined with molecular dynamics calculations, allowed researchers to construct dominant solution conformations for each of the four isomers []. This structural insight is valuable for understanding the potential interactions of this compound with biological targets and for designing potential inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。